molecular formula C8H6INO3 B15242296 1-(4-Iodo-2-nitrophenyl)ethanone

1-(4-Iodo-2-nitrophenyl)ethanone

Cat. No.: B15242296
M. Wt: 291.04 g/mol
InChI Key: YUCFQZGPPONQAV-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6INO3 It is characterized by the presence of an iodo group and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

The synthesis of 1-(4-Iodo-2-nitrophenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-nitroacetophenone using iodine and a suitable oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodo group at the desired position on the aromatic ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Iodo-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Iodo-2-aminophenyl)ethanone.

    Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form a variety of derivatives.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Iodo-2-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-nitrophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodo group can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-Iodo-2-nitrophenyl)ethanone include:

    2-Iodo-1-(4-nitrophenyl)ethanone: Similar structure but with the iodo group at a different position.

    1-(4-Bromo-2-nitrophenyl)ethanone: Contains a bromo group instead of an iodo group.

    1-(4-Chloro-2-nitrophenyl)ethanone: Contains a chloro group instead of an iodo group.

The uniqueness of this compound lies in the specific positioning of the iodo and nitro groups, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

1-(4-iodo-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H6INO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3

InChI Key

YUCFQZGPPONQAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)I)[N+](=O)[O-]

Origin of Product

United States

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